(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid
CAS No.: 17543-58-7
VCID: VC21543224
Molecular Formula: C17H16FNO4
Molecular Weight: 317.31 g/mol
* For research use only. Not for human or veterinary use.

Description |
(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid is a chiral amino acid derivative that plays a significant role in peptide synthesis and medicinal chemistry. It is characterized by the presence of a benzyloxycarbonyl group and a 4-fluorophenyl moiety, which contribute to its unique chemical and biological properties. Synthesis and PreparationThe synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid typically involves several key steps:
Applications in Peptide Synthesis(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid serves as a valuable building block in the synthesis of peptides containing 4-fluorophenylalanine, a non-natural amino acid. These peptides can be designed to mimic the structural and functional properties of natural peptides while offering improved stability and other desirable characteristics . Table: Comparison of Fluorinated Phenylalanine Derivatives
Biological ActivitiesWhile specific biological functions for (S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid itself are not well-documented, its derivatives have been explored for various applications:
Research Findings and Future DirectionsResearch on (S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid and its derivatives continues to explore their potential in drug development. The introduction of fluorine atoms into peptides can significantly influence their biological properties, including stability, lipophilicity, and binding affinity. Future studies may focus on optimizing these properties to create more effective therapeutic agents. |
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CAS No. | 17543-58-7 | ||||||||||||||||
Product Name | (S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid | ||||||||||||||||
Molecular Formula | C17H16FNO4 | ||||||||||||||||
Molecular Weight | 317.31 g/mol | ||||||||||||||||
IUPAC Name | (2S)-3-(4-fluorophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid | ||||||||||||||||
Standard InChI | InChI=1S/C17H16FNO4/c18-14-8-6-12(7-9-14)10-15(16(20)21)19-17(22)23-11-13-4-2-1-3-5-13/h1-9,15H,10-11H2,(H,19,22)(H,20,21)/t15-/m0/s1 | ||||||||||||||||
Standard InChIKey | YJSNXFAVHKHBPV-HNNXBMFYSA-N | ||||||||||||||||
Isomeric SMILES | C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)F)C(=O)O | ||||||||||||||||
SMILES | C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)F)C(=O)O | ||||||||||||||||
Canonical SMILES | C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)F)C(=O)O | ||||||||||||||||
Synonyms | Z-4-Fluoro-Phe-OH;17543-58-7;(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-fluorophenyl)propanoicacid;Z-Phe(4-F)-OH;117467-73-9;Cbz-4-fluoro-L-Phe;Cbz-L-Phe(4-F)-OH;Cbz-4-Fluoro-L-Phenylalanine;SCHEMBL2511842;MolPort-003-990-176;ZINC2561190;9190AA;CZ-085;AJ-40684;AK-49493;KB-48786;KB-210844;FT-0696200;ST24035808;A00216;K-5406;M03203;N-(Benzyloxycarbonyl)-4-fluoro-L-phenylalanine;N-[(Benzyloxy)carbonyl]-4-fluoro-L-phenylalanine;J-300407 | ||||||||||||||||
PubChem Compound | 7020267 | ||||||||||||||||
Last Modified | Aug 15 2023 |
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